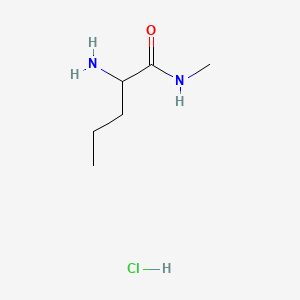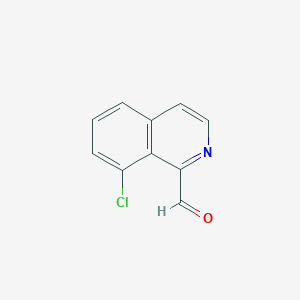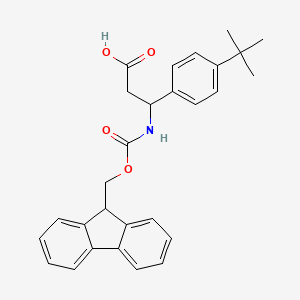
4-(2-methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a phenylmethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable amine to form the corresponding urea derivative, which is then cyclized to form the pyrrolidine ring . The phenylmethoxycarbonyl group is introduced through a subsequent reaction with phenylmethoxycarbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the carbonyl group can produce 1-phenylmethoxycarbonylpyrrolidine-3-methanol.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-(2-methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and phenylmethoxycarbonyl groups may play a role in binding to these targets, while the pyrrolidine ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the pyrrolidine ring and phenylmethoxycarbonyl group.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its overall structure and reactivity.
1-Phenylmethoxycarbonylpyrrolidine: Similar pyrrolidine structure but lacks the methoxyphenyl group.
Uniqueness
4-(2-Methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C20H21NO5 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H21NO5/c1-25-18-10-6-5-9-15(18)16-11-21(12-17(16)19(22)23)20(24)26-13-14-7-3-2-4-8-14/h2-10,16-17H,11-13H2,1H3,(H,22,23) |
Clave InChI |
CDIZGNRJHDNQSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)

